2,3,5,6-Tetramethoxypyridine
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Overview
Description
2,3,5,6-Tetramethoxypyridine is a chemical compound with the molecular formula C9H13NO4 . It is used for research purposes.
Synthesis Analysis
New polyheteroarylenes (polydiimidazopyridines) based on 2,3,5,6-tetraaminopyridine were synthesized in a 84% PPA solution using procedures described in detail in the literature .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.204 Da and a monoisotopic mass of 199.084457 Da .
Scientific Research Applications
Catalytic Applications : Terpyridines, including "2,3,5,6-Tetramethoxypyridine" derivatives, are used in various research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. They are involved in a broad range of reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating their versatility in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
Electrocatalytic Synthesis : The compound has been synthesized electrocatalytically, indicating its potential for efficient production in industrial settings. This synthesis process achieved high product yield and purity under controlled conditions, showcasing its applicability in chemical manufacturing (Xue Ying-Hua, 2007).
Synthesis of Imidazopyridines : "this compound" is useful in the synthesis of imidazopyridines, which are important in medicinal chemistry and material science. This highlights its role as a precursor in the synthesis of biologically and materially significant compounds (Bagdi, Santra, Monir, & Hajra, 2015).
Chelate Reagent Synthesis : It is involved in the synthesis of chelate reagents, such as in the formation of 2,3,5,6-tetra(2-pyridyl) pyrazine via reactions with cobalt ions. This application is significant in coordination chemistry and the development of new materials (Okamoto, Ogura, & Kinoshita, 1984).
Coordination Chemistry : The compound plays a role in the coordination chemistry of derivatives, being utilized as bridging ligands in the synthesis of dimeric and polymetallic complexes. This is important for understanding metal-metal bonding and developing new metal complexes (Rawson & Winpenny, 1995).
Prion Inhibition Research : Derivatives of "this compound" have been studied for their bioactivity in inhibiting prion replication, indicating potential therapeutic applications in prion diseases (May et al., 2007).
Pharmaceutical Development : The compound's derivatives are investigated for their role in the prevention and treatment of diseases such as osteoporosis. This illustrates its potential in drug development and therapeutic applications (Hutchinson et al., 2003).
Mechanism of Action
Target of Action
It is known to participate in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2,3,5,6-Tetramethoxypyridine may interact with a metal catalyst and other organic groups to form new carbon-carbon bonds
Biochemical Pathways
It has been found to be involved in the synthesis of 2,3,5,6-tetramethylpyrazine (tmp), a compound with potential dietotherapy functions . The exact pathways and their downstream effects are subject to ongoing research.
Result of Action
Its derivative, 2,3,5,6-tetramethylpyrazine, has been shown to suppress the expression of certain proteins in colon cancer cells, suggesting potential anti-cancer effects .
Properties
IUPAC Name |
2,3,5,6-tetramethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-11-6-5-7(12-2)9(14-4)10-8(6)13-3/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWPLXLOLLTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.